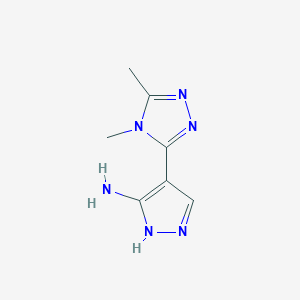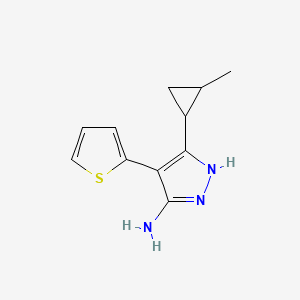
6-(Difluoromethoxy)pyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethoxy)pyridine-2-sulfonyl chloride is an organic compound with the molecular formula C6H4ClF2NO3S It is a derivative of pyridine, featuring a difluoromethoxy group and a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 6-hydroxypyridine-2-sulfonyl chloride with difluoromethyl ether under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Difluoromethoxy)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions with a base like triethylamine.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are used under controlled conditions to avoid overreaction.
Major Products Formed:
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Nitrated and Halogenated Pyridines: Resulting from electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-(Difluoromethoxy)pyridine-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-(Difluoromethoxy)pyridine-2-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity makes it useful in the modification of proteins and other biomolecules, allowing for the study of molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
6-(Methoxypyridine-2-sulfonyl chloride): Similar structure but with a methoxy group instead of a difluoromethoxy group.
6-(Trifluoromethoxy)pyridine-2-sulfonyl chloride: Contains a trifluoromethoxy group, offering different reactivity and properties.
Uniqueness: 6-(Difluoromethoxy)pyridine-2-sulfonyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specialized applications .
Eigenschaften
Molekularformel |
C6H4ClF2NO3S |
|---|---|
Molekulargewicht |
243.62 g/mol |
IUPAC-Name |
6-(difluoromethoxy)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClF2NO3S/c7-14(11,12)5-3-1-2-4(10-5)13-6(8)9/h1-3,6H |
InChI-Schlüssel |
RUNPCPUKWLUKNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)S(=O)(=O)Cl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one hydrochloride](/img/structure/B13475685.png)
![rac-tert-butyl(3aR,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate,cis](/img/structure/B13475690.png)




![2-Bromo-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B13475732.png)


![3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane](/img/structure/B13475752.png)
![Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13475761.png)

![N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide](/img/structure/B13475779.png)

